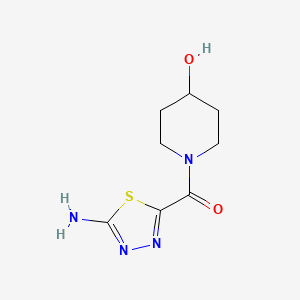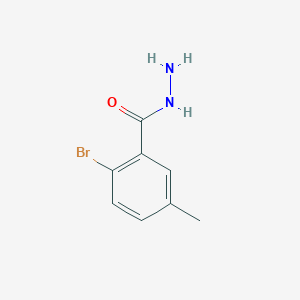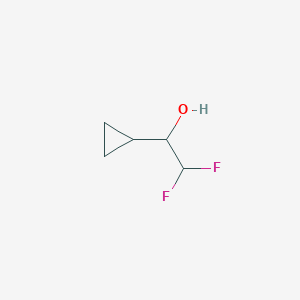
1-cyclopropyl-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-2,2-difluoroethan-1-ol, also known as 2-cyclopropyl-1,1-difluoroethanol, is a versatile compound that has been widely studied for its potential applications in a variety of fields. It is a cyclopropyl derivative of ethanol, containing a cyclopropyl ring and two fluorine atoms. This molecule has been studied for its potential use in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
1-cyclopropyl-2,2-difluoroethan-1-ol has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis to prepare cyclopropyl derivatives of various compounds. It has also been studied for its potential applications in medicinal chemistry, as it has been used as a starting material for the synthesis of various drugs. Additionally, it has been studied for its potential use in biochemistry, as it has been used as a substrate for various enzymes.
Mécanisme D'action
1-cyclopropyl-2,2-difluoroethan-1-ol has been studied for its mechanism of action in various biochemical and physiological processes. The cyclopropyl ring of the molecule is thought to interact with certain enzymes and other proteins, which can affect their activity and function. Additionally, the two fluorine atoms of the molecule are thought to interact with certain proteins, which can affect their conformation and activity.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopropyl-2,2-difluoroethan-1-ol has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful starting material for various organic synthesis reactions. Additionally, it is relatively stable, which makes it suitable for use in a variety of biochemical and physiological studies. One limitation is that it is not very soluble in water, which can make it difficult to use in certain laboratory experiments.
Orientations Futures
There are several possible future directions for research on 1-cyclopropyl-2,2-difluoroethan-1-ol. One possible direction is to further study its potential applications in medicinal chemistry, as it has already been used as a starting material for the synthesis of various drugs. Another possible direction is to study its potential use in biochemistry, as it has been found to have an inhibitory effect on certain enzymes. Additionally, it could be studied for its potential use as a substrate for various enzymes, as it has been found to have an inhibitory effect on certain proteins. Finally, it could be studied for its potential use in organic synthesis, as it has been used as a reagent in the synthesis of various compounds.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-2,2-difluoroethan-1-ol has been widely studied and there are several methods that have been used to synthesize it. One method involves the reaction of 1,1-difluoroethanol with a cyclopropyl Grignard reagent. The Grignard reagent is prepared by reacting a cyclopropyl halide with magnesium metal and the reaction of the Grignard reagent with the 1,1-difluoroethanol produces the desired product. Another method involves the reaction of 1,1-difluoroethanol with an alkynyl Grignard reagent, which produces the desired product in a single step.
Propriétés
IUPAC Name |
1-cyclopropyl-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)4(8)3-1-2-3/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBPBKYYUJBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
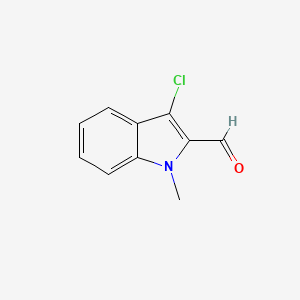
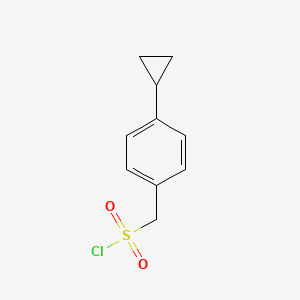
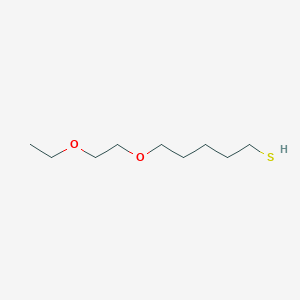
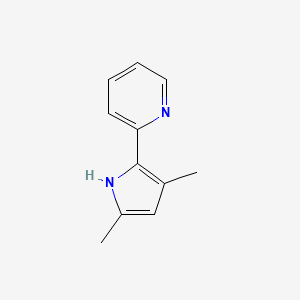
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)


![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)
